

# A Comparative Analysis of the Side Effect Profiles of Vidofludimus and Teriflunomide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two immunomodulatory drugs, **Vidofludimus** (IMU-838) and teriflunomide. Both oral medications are inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine synthesis, but **Vidofludimus** also exhibits a novel mechanism through the activation of the nuclear receptor-related 1 (Nurr1). This analysis is supported by data from pivotal clinical trials and aims to offer a clear perspective for research and development professionals.

### **Mechanism of Action: A Tale of Two Targets**

Teriflunomide's primary mechanism of action is the reversible inhibition of DHODH, a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[1] By blocking this pathway, teriflunomide curtails the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are key contributors to the autoimmune pathology of multiple sclerosis (MS).[1][2]

**Vidofludimus** calcium also inhibits DHODH, similarly impacting activated lymphocytes.[3][4] However, it possesses a dual mechanism by also acting as an activator of Nurr1.[5][6][7] Nurr1 is a transcription factor with neuroprotective and anti-inflammatory properties.[5][8] Its activation is thought to mediate neuronal survival and reduce oxidative stress, potentially offering a neuroprotective advantage.[5]

### **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: DHODH Inhibition Pathway.





Click to download full resolution via product page

Caption: Vidofludimus Nurr1 Activation Pathway.

## Side Effect Profile Comparison: Quantitative Data from Clinical Trials

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials for **Vidofludimus** and teriflunomide.

Table 1: Vidofludimus Side Effect Profile - Pooled Data from EMPhASIS Trial (Cohorts 1 & 2)



| Adverse Event                           | Vidofludimus (any dose)<br>(n=187) | Placebo (n=81)        |
|-----------------------------------------|------------------------------------|-----------------------|
| Any TEAE                                | 37%                                | 43%                   |
| Nasopharyngitis                         | 5.3%                               | 6.2%                  |
| Headache                                | 4.8%                               | 7.4%                  |
| Diarrhea                                | 2.7%                               | 2.5%                  |
| Nausea                                  | 1.6%                               | 2.5%                  |
| Alopecia (Hair Thinning)                | Not Reported                       | Not Reported          |
| Alanine Aminotransferase (ALT) Increase | Comparable to Placebo              | Comparable to Placebo |
| Neutropenia                             | Comparable to Placebo              | Comparable to Placebo |
| Serious Adverse Events                  | 1.6%                               | 3.7%                  |

Data sourced from the EMPhASIS trial publication.[9][10] Note: Specific percentages for some common TEAEs associated with DHODH inhibitors were not explicitly detailed as being significantly different from placebo in the primary publication.

Table 2: Teriflunomide Side Effect Profile - Data from TEMSO and TOWER Trials



| Adverse Event                           | Teriflunomide 14mg | Placebo      |
|-----------------------------------------|--------------------|--------------|
| TEMSO (n=358)                           | TOWER (n=371)      |              |
| Any TEAE                                | 87.5%              | Not Reported |
| Diarrhea                                | 13.7%              | 9.4%         |
| Nausea                                  | 10.9%              | 8.4%         |
| Alopecia (Hair Thinning)                | 13.4%              | 13.5%        |
| Alanine Aminotransferase (ALT) Increase | 15.9%              | 14.0%        |
| Headache                                | 11.7%              | 12.4%        |
| Neutropenia                             | 3.6%               | Not Reported |
| Serious Adverse Events                  | 12.8%              | 12.0%        |

Data sourced from the TEMSO and TOWER trial publications.[1][11][12][13][14]

# Experimental Protocols: Safety Assessment Methodologies

The safety and tolerability of both **Vidofludimus** and teriflunomide were rigorously assessed in their respective clinical trials through comprehensive monitoring protocols.

# Vidofludimus Clinical Trial Safety Monitoring (EMPhASIS and CALLIPER Trials)

In the Phase 2 trials of **Vidofludimus** (EMPhASIS and CALLIPER), the safety and tolerability were primary or key secondary endpoints.[4][15][16] The methodology for safety assessment included:

 Adverse Event (AE) Monitoring: Systematic collection of all treatment-emergent adverse events (TEAEs), which were coded using the Medical Dictionary for Regulatory Activities (MedDRA). The severity and relationship to the study drug were assessed by investigators.



- Laboratory Assessments: Regular blood and urine samples were collected to monitor hematology, clinical chemistry (including liver function tests - LFTs), and urinalysis. In the EMPhASIS trial, LFTs were noted to have no increased incidence of elevations compared to placebo.[16]
- Vital Signs and Physical Examinations: Regular monitoring of blood pressure, heart rate, and body temperature, along with comprehensive physical and neurological examinations at specified intervals.
- Electrocardiograms (ECGs): To monitor for any potential cardiac effects.
- Independent Data Monitoring Committee (IDMC): An independent committee reviewed safety data throughout the trials to ensure patient safety.

## Teriflunomide Clinical Trial Safety Monitoring (TEMSO and TOWER Trials)

The safety monitoring for teriflunomide in the Phase 3 TEMSO and TOWER trials was extensive, reflecting the known class effects of DHODH inhibitors.[17][18][19][20] Key aspects of the safety protocol included:

- Pre-treatment Screening: Before randomization, patients underwent a thorough screening
  process including a complete blood count (CBC) with differential, serum chemistry including
  LFTs, and a pregnancy test for women of childbearing potential.[18] Blood pressure was also
  recorded at baseline.
- Frequent Laboratory Monitoring:
  - Liver Function Tests (LFTs): Alanine aminotransferase (ALT) levels were closely monitored. In the TEMSO trial, LFTs were checked every 2 weeks for the first 6 months of treatment.[17]
  - Complete Blood Count (CBC): Monitored periodically to detect any potential hematological effects such as neutropenia.
- Blood Pressure Monitoring: Regular blood pressure checks were conducted throughout the trials due to a known potential for small increases in blood pressure.[1]



- Adverse Event Reporting: Comprehensive and continuous collection of all AEs, with a focus
  on events of special interest such as infections, hepatic events, and peripheral neuropathy.
- Pregnancy Prevention: Stringent counseling on the teratogenic risk and the requirement for effective contraception for both male and female participants.[18][21]

### **Experimental Workflow for Safety Assessment**



Click to download full resolution via product page

Caption: General Clinical Trial Safety Assessment Workflow.

#### Conclusion

Both **Vidofludimus** and teriflunomide are oral DHODH inhibitors with demonstrated efficacy in the context of multiple sclerosis. Their side effect profiles, as elucidated in clinical trials, show



some overlap, particularly concerning gastrointestinal effects and hair thinning, which are known class effects of DHODH inhibition.

However, the available data from the EMPhASIS trial suggests that **Vidofludimus** may have a favorable tolerability profile, with the overall incidence of TEAEs being lower in the **Vidofludimus** group compared to placebo.[10] Notably, the incidence of liver enzyme elevations and neutropenia was comparable to placebo for **Vidofludimus**.[16] In contrast, teriflunomide is associated with a higher incidence of these events compared to placebo.[1][11]

The dual mechanism of **Vidofludimus**, involving Nurr1 activation, presents a novel therapeutic approach with potential neuroprotective benefits.[5][6][7] The long-term safety and the clinical implications of this dual action are being further investigated in ongoing Phase 3 trials. For researchers and drug development professionals, the comparison of these two molecules highlights the potential for refining therapeutic interventions by targeting specific pathways to enhance safety and efficacy. The distinct side effect profiles underscore the importance of nuanced molecular interactions and off-target effects in drug design and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Teriflunomide PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 4. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator,
   Reinforcing Neuroprotective Potential in Multiple Sclerosis Immunic Therapeutics

### Validation & Comparative





[imux.com]

- 7. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. Immunic Announces Publication of Extended Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis in the Peer Reviewed Journal, Neurology® Neuroimmunology & Neuroinflammation [prnewswire.com]
- 10. neurology.org [neurology.org]
- 11. Oral teriflunomide for patients with relapsing multiple sclerosis (TOWER): a randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Teriflunomide in Chinese Patients with Relapsing Forms of Multiple Sclerosis: A Subgroup Analysis of the Phase 3 TOWER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. campus.sanofi [campus.sanofi]
- 15. neurologylive.com [neurologylive.com]
- 16. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term safety and efficacy of teriflunomide: Nine-year follow-up of the randomized TEMSO study PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Safety Monitoring of Disease-Modifying Therapies in Multiple [practicalneurology.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Side Effect Profiles of Vidofludimus and Teriflunomide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#comparing-the-side-effect-profiles-of-vidofludimus-and-teriflunomide]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com